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Compound of Interest |

1-(2-
Compound Name: Fluorophenyl)cyclopropanecarboni

trile

Cat. No.: B1342051

\ J

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and
spectral data of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a valuable building block in
medicinal chemistry and organic synthesis.

Core Chemical Properties

1-(2-Fluorophenyl)cyclopropanecarbonitrile is a substituted aromatic cyclopropane
derivative. Its unique structural combination of a fluorinated phenyl ring and a strained
cyclopropane nitrile moiety imparts specific reactivity and conformational properties, making it
an attractive intermediate for the synthesis of complex molecules.

Summary of Physicochemical Data
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Property Value Source(s)
CAS Number 97009-38-6 [1][2]
Molecular Formula C1oHsFN [1][3]
Molecular Weight 161.17 g/mol [1]

Physical State

Solid (inferred from related 4]
compounds)

Solubility

Expected to be soluble in
common organic solvents
(e.g., ethanol, acetone) and

insoluble in water.

Storage Conditions

Short-term (1-2 weeks) at
-4°C; Long-term (1-2 years) at [1]
-20°C.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 1-(2-

Fluorophenyl)cyclopropanecarbonitrile is not readily available in the cited literature, a

general and robust method for the synthesis of analogous 1-arylcyclopropanecarbonitriles

involves the reaction of a substituted phenylacetonitrile with 1,2-dibromoethane.[1] This

reaction is typically carried out under phase-transfer catalysis conditions.

Logical Synthesis Pathway

The diagram below illustrates a common synthetic route for producing 1-

arylcyclopropanecarbonitriles, which is applicable for the synthesis of the title compound.

2-Fluorophenylacetonitrile +
1,2-Dibromoethane

Base (e.g., NaOH)
Phase-Transfer Catalyst
(e.g., TBAB)

1-(2-Fluorophenyl)cyclopropanecarbonitrile
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Caption: General synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile.
Experimental Protocols
General Protocol for the Synthesis of 1-Arylcyclopropanecarbonitriles[1]

This protocol is adapted from the synthesis of similar 1-phenylcyclopropane acetonitrile
derivatives and should be optimized for the specific substrate.

e Materials:
o Substituted Phenylacetonitrile (e.g., 2-Fluorophenylacetonitrile)
o 1,2-Dibromoethane
o Sodium Hydroxide (NaOH), 50% aqueous solution
o Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
o Toluene or another suitable organic solvent
o Water
e Procedure:

o To a stirred solution of the substituted phenylacetonitrile in the chosen organic solvent,
add the phase-transfer catalyst.

o Add the 50% aqueous solution of sodium hydroxide to the mixture.
o Slowly add 1,2-dibromoethane to the reaction mixture.

o Heat the reaction to a suitable temperature (e.g., 60°C) and monitor its progress using an
appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, cool the reaction mixture to room temperature.
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[e]

Add water and separate the organic layer.

o

Extract the aqueous layer with the organic solvent.

[¢]

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

[¢]

Purify the crude product by column chromatography or recrystallization.

Safety and Handling Precautions

Always work in a well-ventilated fume hood.

o Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves,
and a lab coat.

¢ Sodium hydroxide is corrosive and should be handled with care.
e 1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme caution.

 Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[5]

Spectroscopic Data and Analysis

Specific spectroscopic data for 1-(2-Fluorophenyl)cyclopropanecarbonitrile is not available
in the searched literature. The following sections provide expected spectral characteristics
based on the analysis of its functional groups and data from analogous compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic
protons, influenced by fluorine coupling. The cyclopropane protons will appear as
diastereotopic multiplets in the aliphatic region. For unsubstituted 1-
phenylcyclopropanecarbonitrile, these signals are typically found in the regions of the
aromatic protons and the cyclopropyl protons.[2] For related fluorophenyl compounds,
aromatic proton signals can be observed between 7.0 and 7.4 ppm, with methylene protons
adjacent to the ring appearing around 3.7 ppm.[6] The cyclopropane protons of
cyclopropanecarbonitrile itself appear at approximately 0.9-1.4 ppm.[3][5]
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e 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with
their chemical shifts and splitting patterns influenced by the fluorine atom. Signals for the
nitrile carbon, the quaternary cyclopropane carbon, and the two CHz groups of the
cyclopropane ring are also expected. For unsubstituted 1-phenylcyclopropanecarbonitrile,
the spectra are available for comparison.[2] The chemical shifts of carbons in the solvent,
such as CDCls, typically appear around 77.2 ppm.[7]

e 1%F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the
phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an
aromatic ring.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the key functional groups present in the
molecule.

e C=N Stretch: A sharp, medium-intensity absorption is expected in the range of 2200-2300
cm~1 for the nitrile group.[8]

e Aromatic C-H Stretch: Peaks will appear above 3000 cm~1.

e Aromatic C=C Stretch: Absorptions in the 1400-1600 cm~1 region are characteristic of the
phenyl ring.

e C-F Stretch: A strong absorption is expected in the 1000-1300 cm~* region.

e Cyclopropane C-H Stretch: Characteristic C-H stretching vibrations for a cyclopropane ring
are typically observed around 3040-3080 cm~1.[9]

4.3. Mass Spectrometry (MS)

e The mass spectrum should show a molecular ion (M*) peak corresponding to the molecular
weight of the compound (161.17).

o Common fragmentation patterns would involve the loss of the nitrile group (CN), and
fragmentation of the cyclopropane and phenyl rings. The mass spectrum of the parent
cyclopropanecarbonitrile shows major fragments at m/z 67, 41, and 39.[5][10]
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Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization of a newly
synthesized compound like 1-(2-Fluorophenyl)cyclopropanecarbonitrile.

Synthesis & Purification

/
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Structure Confirmation

Data Analysis & Reporting

Click to download full resolution via product page

Caption: Workflow for the characterization of synthesized compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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